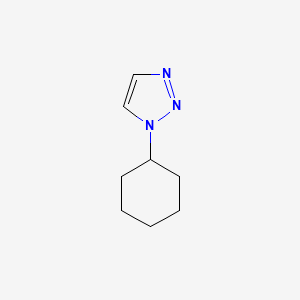

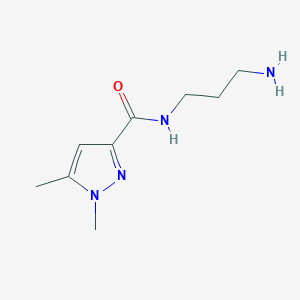

1-cyclohexyl-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

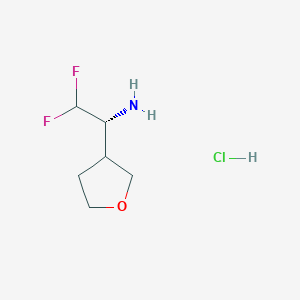

1-cyclohexyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 81945-59-7 . It has a molecular weight of 151.21 . It is an oil in its physical form .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, including this compound, has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H13N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h6-8H,1-5H2 .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Pharmacophoric Role of Triazoles

1,2,3-Triazoles, including derivatives like 1-cyclohexyl-1H-1,2,3-triazole, have been extensively studied in medicinal chemistry. They are known for their ability to form pivotal binding interactions with biological targets while maintaining good pharmacokinetic profiles. Triazoles are often analyzed in the context of X-ray crystal structures to understand their interactions with proteins or DNA. Their contribution to metabolic stability, inhibition of cytochromes, and aqueous solubility of compounds has been a subject of interest (Massarotti et al., 2014).

Applications in Disease Treatment

1,2,3-Triazoles show applications in various areas, particularly as medicines against diseases like cancer, AIDS, Parkinson's, and Alzheimer's. The synthesis methods and pharmacological applications of these compounds have been explored, highlighting their significance in addressing critical health issues (Melo et al., 2006).

Supramolecular Interactions

The nitrogen-rich triazole features a highly polarized carbon atom, enabling a range of supramolecular interactions. These include hydrogen and halogen bonding, coordination via anionic and cationic nitrogen donors, and non-innocent ligand behavior. Such interactions have led to applications in anion recognition, catalysis, and photochemistry, significantly expanding beyond the original scope of click chemistry (Schulze & Schubert, 2014).

Technological Prospects

1H-1,2,3-Triazoles have become important scaffolds for applications in various technological sectors. Technological monitoring of patents reveals significant interest from multinational companies, with innovations spanning chemistry, metallurgy, human needs, and new technologies (Caiana et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Recent progress in the catalytic synthesis of 1,2,3-triazoles, including 1-cyclohexyl-1H-1,2,3-triazole, has focused on the development of new catalytic and eco-compatible approaches . This includes the preparation of diverse compounds with an emphasis on regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .

Eigenschaften

IUPAC Name |

1-cyclohexyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPJCYYKYLMUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-59-7 |

Source

|

| Record name | 1-cyclohexyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2935812.png)

![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2935822.png)

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2935832.png)